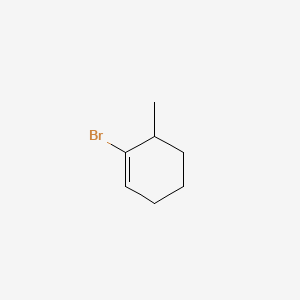

1-Bromo-6-methylcyclohexene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

40648-09-7 |

|---|---|

Molecular Formula |

C7H11Br |

Molecular Weight |

175.07 g/mol |

IUPAC Name |

1-bromo-6-methylcyclohexene |

InChI |

InChI=1S/C7H11Br/c1-6-4-2-3-5-7(6)8/h5-6H,2-4H2,1H3 |

InChI Key |

JNJOTSRJOBHFBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC=C1Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-6-methylcyclohexene from 1-Methylcyclohexene

This guide provides a comprehensive overview of the synthesis of 1-bromo-6-methylcyclohexene, a critical process in organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced mechanistic details, provides a robust experimental protocol, and addresses key safety and analytical considerations.

Introduction and Strategic Importance

The targeted synthesis of allylic bromides, such as this compound, from their corresponding alkenes is a cornerstone transformation in synthetic organic chemistry. These compounds serve as versatile intermediates, readily participating in a variety of nucleophilic substitution and coupling reactions, thereby enabling the construction of more complex molecular architectures. The specific challenge in the bromination of 1-methylcyclohexene lies in achieving regioselectivity, favoring substitution at the allylic position over electrophilic addition across the double bond. This guide focuses on the Wohl-Ziegler reaction, a reliable method for allylic bromination utilizing N-bromosuccinimide (NBS).

Mechanistic Deep Dive: The Rationale Behind Allylic Bromination

The selective bromination at the allylic position of 1-methylcyclohexene is accomplished through a free-radical chain reaction.[1][2] The use of N-bromosuccinimide (NBS) is paramount, as it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which is crucial for favoring the radical substitution pathway over electrophilic addition.[1][3]

The reaction proceeds through three key stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of a small amount of Br₂ into two bromine radicals (Br•). This process is typically facilitated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV light).[1][4]

-

Propagation: A bromine radical abstracts a hydrogen atom from one of the allylic positions of 1-methylcyclohexene. This abstraction forms a resonance-stabilized allylic radical and hydrogen bromide (HBr).[1][5] The newly formed allylic radical then reacts with a molecule of Br₂ to yield the allylic bromide product and another bromine radical, which continues the chain reaction.[1][5]

-

The Role of NBS: The HBr generated during the propagation step rapidly reacts with NBS to regenerate the Br₂ necessary for the continuation of the chain reaction.[1][3][5] This step is critical as it maintains a very low concentration of Br₂ and HBr, thereby suppressing the competing ionic electrophilic addition of Br₂ to the double bond.[1][5]

-

Termination: The chain reaction is terminated by the combination of any two radical species.

In the case of 1-methylcyclohexene, there are two potential allylic positions from which a hydrogen atom can be abstracted, leading to the possibility of forming two isomeric products: this compound and 1-(bromomethyl)cyclohexene. The distribution of these products is dependent on the relative stabilities of the intermediate allylic radicals.

Experimental Protocol: A Step-by-Step Guide

This protocol details the synthesis of this compound from 1-methylcyclohexene using NBS and AIBN as a radical initiator.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Methylcyclohexene | 96.17 | 10.0 g (11.6 mL) | 0.104 |

| N-Bromosuccinimide (NBS) | 177.98 | 18.5 g | 0.104 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.34 g | 0.002 |

| Carbon Tetrachloride (CCl₄) | 153.82 | 150 mL | - |

| Sodium Bicarbonate (NaHCO₃), sat. aq. soln. | 84.01 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis of this compound.

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1-methylcyclohexene (10.0 g, 0.104 mol), N-bromosuccinimide (18.5 g, 0.104 mol), and azobisisobutyronitrile (0.34 g, 0.002 mol) in 150 mL of carbon tetrachloride.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface. The reaction is typically complete within 1-2 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture by gravity or vacuum filtration to remove the succinimide byproduct.

-

Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining HBr.

-

Wash the organic layer with water (50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the dried organic solution to remove the drying agent.

-

Remove the solvent using a rotary evaporator.

-

Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

-

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~5.9 (m, 1H, vinylic CH), ~4.5 (m, 1H, CHBr), ~2.2-1.5 (m, 6H, allylic and ring CH₂), ~1.1 (d, 3H, CH₃) |

| ¹³C NMR (CDCl₃) | δ ~135 (vinylic C-Br), ~125 (vinylic C), ~55 (CHBr), ~30-20 (ring CH₂), ~20 (CH₃) |

| IR (neat) | ~3020 cm⁻¹ (vinylic C-H stretch), ~2930 cm⁻¹ (aliphatic C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~680 cm⁻¹ (C-Br stretch) |

| Mass Spec (EI) | m/z 174/176 (M⁺, bromine isotopes), 95 (M⁺ - Br) |

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

N-Bromosuccinimide (NBS): NBS is a corrosive solid that can cause severe skin burns and eye damage.[6] It is also harmful if swallowed. Handle NBS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.[6][7]

-

Carbon Tetrachloride (CCl₄): Carbon tetrachloride is a toxic and carcinogenic solvent. It is readily absorbed through the skin and can cause severe liver and kidney damage. All manipulations involving CCl₄ must be performed in a certified chemical fume hood.

-

1-Methylcyclohexene: This is a flammable liquid. Keep away from ignition sources.

-

General Precautions: Always work in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[8][6]

Conclusion and Future Directions

The Wohl-Ziegler bromination of 1-methylcyclohexene with NBS provides a reliable and regioselective route to this compound. The careful control of reaction conditions, particularly the maintenance of a low bromine concentration, is the cornerstone of this synthetic strategy. The resulting allylic bromide is a valuable synthon for further molecular elaboration, opening avenues for the development of novel chemical entities in various fields, including pharmaceuticals and materials science. Future research may focus on developing more environmentally benign solvent systems and catalytic, asymmetric variations of this important transformation.

References

- OrgoSolver. Allylic bromination of alkenes with NBS and light. [Link]

- Wikipedia. N-Bromosuccinimide. [Link]

- Pearson+. A student adds NBS to a solution of 1-methylcyclohexene and irrad... | Study Prep. [Link]

- Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

- Chemistry LibreTexts. 5.

- Pearson. Draw the major product(s) of the reaction of 1-methylcyclohexene with the following reagents, disregarding stereoisomers. [Link]

- PubChem. This compound. [Link]

- Loba Chemie. N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No. [Link]

- Capot Chemical.

Sources

- 1. orgosolver.com [orgosolver.com]

- 2. A student adds NBS to a solution of 1-methylcyclohexene and irrad... | Study Prep in Pearson+ [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. chemscience.com [chemscience.com]

- 7. capotchem.com [capotchem.com]

- 8. lobachemie.com [lobachemie.com]

1-Bromo-6-methylcyclohexene chemical properties and structure

An In-depth Technical Guide to 1-Bromo-6-methylcyclohexene: Structure, Properties, and Synthetic Utility

This guide provides a comprehensive technical overview of this compound (CAS No. 40648-09-7), a substituted vinyl halide of interest in synthetic organic chemistry. We will delve into its structural and chemical properties, explore its spectroscopic signature, propose a logical synthetic pathway, and discuss its reactivity and potential applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Stereochemistry

This compound is a cyclic alkene featuring a bromine atom attached to one of the sp²-hybridized carbons of the double bond, classifying it as a vinylic halide. The methyl group is situated on the adjacent sp³-hybridized carbon (C6).

Structural Analysis: The molecule's core is a six-membered ring containing a C=C double bond, which imposes a degree of rigidity, forcing the atoms of the double bond and their immediate neighbors towards a planar arrangement. The carbon atom at position 6 (C6) is a stereocenter, meaning this compound can exist as a pair of enantiomers: (R)-1-bromo-6-methylcyclohexene and (S)-1-bromo-6-methylcyclohexene. The specific stereochemistry can significantly influence its interaction with other chiral molecules, a critical consideration in pharmaceutical synthesis.

Caption: 2D structure of this compound with numbering.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is limited in publicly accessible databases, its key properties can be calculated or predicted based on its structure. These properties are essential for planning reactions, purification, and storage.

Physicochemical Data

The following table summarizes the key computed physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁Br | [1][2] |

| Molecular Weight | 175.07 g/mol | [1][2] |

| CAS Number | 40648-09-7 | [1][2] |

| Exact Mass | 174.00441 Da | [1][2] |

| Topological Polar Surface Area | 0 Ų | [1][2] |

| Complexity | 105 | [1][2] |

Spectroscopic Signature (Predicted)

The structural elucidation of this compound relies on standard spectroscopic techniques. Below are the expected spectral characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the number of aliphatic protons and potential diastereotopicity.

-

Vinylic Proton (C1-H): A single proton on the double bond, expected to appear as a multiplet in the downfield region of ~5.8-6.2 ppm . Its chemical shift is influenced by the adjacent bromine atom.

-

Allylic Proton (C6-H): The proton on the carbon bearing the methyl group should resonate around ~2.5-3.0 ppm . It would likely be a complex multiplet due to coupling with the methyl protons and adjacent methylene protons.

-

Methyl Protons (-CH₃): The three protons of the methyl group will appear as a doublet around ~1.0-1.3 ppm , split by the C6-H proton.

-

Cyclohexene Ring Protons (-CH₂-): The remaining six methylene protons on C3, C4, and C5 will produce a series of complex multiplets in the upfield region, typically between ~1.4-2.2 ppm .

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals.

-

Vinylic Carbons (C1, C2): The carbons of the double bond are expected in the ~120-140 ppm region. The carbon bearing the bromine (C2) will be further downfield.

-

Allylic Carbon (C6): The carbon attached to the methyl group is expected around ~30-40 ppm .

-

Methyl Carbon (-CH₃): The methyl carbon signal should appear in the highly shielded region of ~15-25 ppm .

-

Ring Carbons (-CH₂-): The remaining methylene carbons will resonate in the ~20-35 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum provides information on the functional groups present.[1]

-

=C-H Stretch: A peak of medium intensity is expected just above 3000 cm⁻¹ (~3020-3050 cm⁻¹ ), characteristic of the vinylic C-H bond.

-

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹ ) from the methyl and methylene groups.

-

C=C Stretch: A medium to weak absorption band around ~1640-1670 cm⁻¹ for the carbon-carbon double bond.

-

C-Br Stretch: A strong absorption in the fingerprint region, typically ~500-650 cm⁻¹ .

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a characteristic isotopic pattern for bromine.[1]

-

Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 174 and 176, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragments: A prominent peak at m/z 95, resulting from the loss of the bromine radical ([M-Br]⁺). Further fragmentation of the cyclohexenyl cation would lead to smaller fragments.

Synthesis of this compound

A direct and reliable synthesis protocol for this compound is not widely reported. However, a plausible and logical synthetic route can be designed starting from the readily available 2-methylcyclohexanone. This multi-step synthesis involves the formation of a vinyl triflate intermediate, which is a versatile precursor for vinyl halides.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Causality: This protocol is designed based on well-established organometallic transformations. The use of a strong, non-nucleophilic base like LDA ensures the regioselective formation of the kinetic enolate away from the more substituted carbon. Trapping this enolate with triflic anhydride (Tf₂O) yields a stable vinyl triflate. Vinyl triflates are excellent substrates for nucleophilic displacement of the triflate group by halides, providing a controlled route to the desired vinyl bromide.

Step 1: Synthesis of 6-methylcyclohex-1-en-1-yl trifluoromethanesulfonate

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 2.0 M). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.2 equivalents) in THF to form lithium diisopropylamide (LDA).

-

Add 2-methylcyclohexanone (1.0 equivalent) dropwise to the LDA solution, and stir for 1 hour at -78 °C to ensure complete enolate formation.

-

To this solution, add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the vinyl triflate.

Step 2: Synthesis of this compound

-

In a flame-dried flask under argon, dissolve the purified vinyl triflate (1.0 equivalent) in anhydrous THF (0.5 M).

-

Add lithium bromide (LiBr, 3.0 equivalents) to the solution.

-

Stir the reaction mixture at reflux (approx. 66 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

The resulting crude product can be purified by distillation under reduced pressure or flash chromatography to afford pure this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the vinylic C-Br bond. Unlike alkyl halides, this bond is relatively inert to classic Sₙ1 and Sₙ2 reactions due to the high energy of the vinyl cation intermediate and the steric hindrance of the double bond. However, it is an excellent substrate for metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[3] this compound is an ideal substrate for introducing the 6-methylcyclohexenyl moiety onto various scaffolds.

-

Mechanism Rationale: The reaction proceeds via a catalytic cycle involving: (1) Oxidative addition of the vinyl bromide to a Pd(0) catalyst, (2) Transmetalation of the organic group from the boron species to the palladium complex, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields.

Sources

Spectroscopic Data for 1-Bromo-6-methylcyclohexene: An In-depth Technical Guide

Introduction

In the landscape of organic chemistry and drug development, the precise structural elucidation of molecules is a foundational requirement for understanding reactivity, predicting biological activity, and ensuring the quality of synthesized compounds. 1-Bromo-6-methylcyclohexene, a halogenated cyclic alkene, presents an interesting case for spectroscopic analysis due to its asymmetric nature and the presence of various distinct proton and carbon environments. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The content herein is designed for researchers, scientists, and professionals in drug development, offering not just the spectral data but also the underlying principles of data interpretation and acquisition, grounded in established scientific protocols.

This guide is structured to provide a deep dive into each spectroscopic technique, presenting predicted and reference data, detailed interpretations of the spectral features, and field-proven experimental protocols. By explaining the causality behind the observed spectral characteristics, this document aims to serve as a practical and educational resource for the scientific community.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme for the atoms in this compound will be used throughout this guide.

Caption: Structure and atom numbering of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. Due to the lack of readily available experimental NMR spectra for this compound in public databases, the following data has been generated using a validated online NMR prediction tool.[1][2][3][4][5]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound reveals a complex pattern of signals, each corresponding to a unique proton environment in the molecule.

| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H2 | 6.15 | Triplet (t) | 1H |

| H6 | 2.60 | Multiplet (m) | 1H |

| H3 | 2.10 - 2.25 | Multiplet (m) | 2H |

| H5 | 1.85 - 2.00 | Multiplet (m) | 2H |

| H4 | 1.60 - 1.75 | Multiplet (m) | 2H |

| H7 (CH₃) | 1.05 | Doublet (d) | 3H |

Interpretation of the ¹H NMR Spectrum:

-

Vinylic Proton (H2): The most downfield signal at approximately 6.15 ppm is assigned to the vinylic proton on C2. Its deshielding is a direct result of its attachment to an sp²-hybridized carbon and the anisotropic effect of the double bond. The predicted triplet multiplicity arises from the coupling to the two adjacent protons on C3.

-

Allylic Proton (H6): The multiplet around 2.60 ppm is attributed to the allylic proton on C6. This proton is deshielded due to its proximity to the double bond and the electronegative bromine atom. Its complex multiplicity is a result of coupling to the protons on C5 and the methyl group (C7).

-

Cyclohexene Ring Protons (H3, H4, H5): The protons on the saturated part of the cyclohexene ring appear as a series of overlapping multiplets in the upfield region (1.60 - 2.25 ppm). Their chemical shifts are influenced by their spatial relationship to the double bond and the bromine atom.

-

Methyl Protons (H7): The most upfield signal, a doublet at approximately 1.05 ppm, corresponds to the three protons of the methyl group. The doublet splitting is caused by coupling to the single proton on C6.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 135.0 |

| C1 | 125.0 |

| C6 | 45.0 |

| C3 | 30.0 |

| C5 | 28.0 |

| C4 | 22.0 |

| C7 (CH₃) | 20.0 |

Interpretation of the ¹³C NMR Spectrum:

-

Vinylic Carbons (C1, C2): The two signals in the downfield region (125.0 and 135.0 ppm) are assigned to the sp²-hybridized carbons of the double bond. C2 is predicted to be more downfield than C1 due to the substitution pattern.

-

Allylic Carbon (C6): The signal at approximately 45.0 ppm is attributed to the allylic carbon C6. Its chemical shift is influenced by the adjacent double bond and the methyl substituent.

-

Saturated Ring Carbons (C3, C4, C5): The signals for the remaining sp³-hybridized carbons of the cyclohexene ring appear in the upfield region (22.0 - 30.0 ppm).

-

Methyl Carbon (C7): The most upfield signal at around 20.0 ppm corresponds to the methyl carbon.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of a liquid sample like this compound.

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | =C-H stretch (vinylic) |

| 3000 - 2850 | Strong | C-H stretch (aliphatic) |

| 1650 - 1600 | Medium | C=C stretch |

| 1470 - 1430 | Medium | CH₂ scissoring |

| 1380 - 1370 | Medium | CH₃ symmetric bend |

| 700 - 500 | Strong | C-Br stretch |

Interpretation of the IR Spectrum:

-

=C-H Stretch: A band in the 3100-3000 cm⁻¹ region is characteristic of the stretching vibration of a C-H bond where the carbon is part of a double bond.

-

C-H Stretch: Strong absorptions between 3000 and 2850 cm⁻¹ are due to the C-H stretching vibrations of the sp³-hybridized carbons in the cyclohexene ring and the methyl group.

-

C=C Stretch: The presence of a carbon-carbon double bond will give rise to a medium-intensity absorption in the 1650-1600 cm⁻¹ region.

-

C-H Bending Vibrations: The bands in the 1470-1370 cm⁻¹ range are characteristic of the bending vibrations of the CH₂ and CH₃ groups.

-

C-Br Stretch: A strong absorption in the fingerprint region, typically between 700 and 500 cm⁻¹, is expected for the C-Br stretching vibration. The exact position can be influenced by the overall structure of the molecule.

Experimental Protocol for IR Data Acquisition

For a liquid sample such as this compound, the IR spectrum is conveniently obtained using the neat liquid film method.

-

Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Spectrum Acquisition: The "sandwich" of salt plates is placed in the sample holder of the FT-IR spectrometer.

-

Background Scan: A background spectrum of the empty spectrometer is run to subtract any atmospheric absorptions (e.g., CO₂, H₂O).

-

Sample Scan: The sample spectrum is then recorded.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. The data for this compound is available from the NIST Mass Spectrometry Data Center.[11]

Mass Spectrometry Data

-

Molecular Formula: C₇H₁₁Br

-

Molecular Weight: 175.07 g/mol (for the most abundant isotopes, ¹²C, ¹H, ⁷⁹Br)

-

Key Mass Spectral Peaks (m/z):

-

95 (Top Peak)

-

67 (2nd Highest)

-

39 (3rd Highest)

-

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 174 and another at m/z = 176 in an approximate 1:1 ratio. This characteristic isotopic pattern is due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: The fragmentation of this compound upon electron ionization will likely involve the loss of the bromine atom and various rearrangements and cleavages of the cyclohexene ring.

-

Loss of Bromine: A prominent peak at m/z = 95 (M⁺ - Br) would correspond to the loss of a bromine radical, forming a C₇H₁₁⁺ cation. This is likely the base peak observed.[11]

-

Further Fragmentation: The peaks at m/z = 67 and 39 are likely due to subsequent fragmentation of the C₇H₁₁⁺ ion through various ring-opening and cleavage pathways, which are common for cyclic alkenes.[12][13][14][15]

-

Experimental Protocol for GC-MS Data Acquisition

Gas chromatography coupled with mass spectrometry (GC-MS) is the ideal method for analyzing a volatile compound like this compound.

Caption: A simplified workflow for GC-MS analysis.

Conclusion

This technical guide has provided a detailed overview of the key spectroscopic data for this compound. Through the combined use of predicted NMR data, analysis of characteristic IR absorption bands, and interpretation of mass spectral fragmentation patterns, a comprehensive spectroscopic profile of the molecule has been established. The inclusion of standardized experimental protocols offers practical guidance for researchers seeking to acquire and interpret similar data in their own work. This integrated approach to spectroscopic analysis is essential for the unambiguous structural confirmation of organic compounds, a critical step in advancing research and development in the chemical and pharmaceutical sciences.

References

- PubChem. This compound.

- Chemistry LibreTexts.

- NIST. Cyclohexene, 1-bromo-. NIST Chemistry WebBook. [Link]

- NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted). [Link]

- NIST. Cyclohexene, 1-bromo-. NIST Chemistry WebBook. [Link]

- NIST. Cyclohexene, 1-bromo-. NIST Chemistry WebBook. [Link]

- YouTube.

- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

- NMRDB.org. Predict 13C carbon NMR spectra. [Link]

- NIST. Welcome to the NIST WebBook. [Link]

- NMRDB.org. Predict 1H proton NMR spectra. [Link]

- SpectraBase. [Link]

- University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. [Link]

- NMRDB.org. Predict 1H proton NMR spectra. [Link]

- nmrdb.org.

- Chad's Prep.

- NMRDB.org. Predict 1H proton NMR spectra. [Link]

- SlideShare.

- Table of Characteristic IR Absorptions. [Link]

- Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]

- Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

- Michigan State University, Department of Chemistry. Infrared Spectroscopy. [Link]

- SpectraBase. 1-Bromo-2-methyl-1-cyclohexene - Optional[Vapor Phase IR] - Spectrum. [Link]

- SpectraBase. 1-Bromo-2-methylcyclohexane - Optional[FTIR] - Spectrum. [Link]

- NIST. Cyclohexene, 1-methyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. Visualizer loader [nmrdb.org]

- 2. Predict 1H proton NMR spectra [nmrdb.org]

- 3. Visualizer loader [nmrdb.org]

- 4. Simulate and predict NMR spectra [nmrdb.org]

- 5. Predict 1H proton NMR spectra [nmrdb.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. This compound | C7H11Br | CID 565360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 15. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

An In-Depth Technical Guide to 1-Bromo-6-methylcyclohexene: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-6-methylcyclohexene is a versatile cyclic vinyl bromide that serves as a valuable building block in organic synthesis. Its unique structural features, namely the presence of a reactive vinyl bromide moiety and a chiral center, make it an attractive substrate for a variety of chemical transformations, particularly in the construction of complex molecular architectures relevant to medicinal chemistry. This guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, reactivity, and potential applications in the development of novel therapeutics.

Chemical Identity and Properties

CAS Number: 40648-09-7[1]

Synonyms:

-

1-Bromo-6-methyl-1-cyclohexene

-

Cyclohexene, 1-bromo-6-methyl-[1]

Molecular Formula: C₇H₁₁Br[1]

Molecular Weight: 175.07 g/mol [1]

| Property | Value |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in common organic solvents (e.g., diethyl ether, tetrahydrofuran, dichloromethane) |

Synthesis of this compound

A reliable method for the synthesis of this compound is the allylic bromination of 1-methylcyclohexene using N-bromosuccinimide (NBS) in the presence of a radical initiator.[2][3][4] This reaction proceeds via a free radical chain mechanism, where a bromine radical selectively abstracts an allylic hydrogen atom.[4][5][6]

Reaction Scheme:

Caption: Synthesis of this compound via allylic bromination.

Detailed Experimental Protocol:

Materials:

-

1-methylcyclohexene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or a UV lamp

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-methylcyclohexene (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Add recrystallized N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the solution. Alternatively, the reaction can be initiated by irradiating the mixture with a UV lamp.

-

Heat the reaction mixture to reflux (approximately 77°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and the less dense succinimide floats on the surface.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to afford this compound as a colorless to pale yellow liquid.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

-

Vinylic Proton (C1-H): A singlet or a narrow multiplet is expected in the region of 5.5-6.5 ppm.

-

Allylic Proton (C6-H): A multiplet is anticipated in the region of 4.0-5.0 ppm, deshielded by the adjacent bromine atom.

-

Methyl Protons (CH₃): A doublet is expected in the region of 1.0-1.5 ppm, coupled to the C6-H proton.

-

Cyclohexene Ring Protons: A series of complex multiplets are expected in the region of 1.5-2.5 ppm.

¹³C NMR (Predicted):

-

Vinylic Carbons: Two peaks are expected in the region of 120-140 ppm.

-

Allylic Carbon (C6): A peak is anticipated in the region of 50-60 ppm, significantly downfield due to the attached bromine.

-

Methyl Carbon (CH₃): A peak is expected in the region of 15-25 ppm.

-

Other Cyclohexene Ring Carbons: Peaks are expected in the region of 20-40 ppm.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the reactivity of its vinyl bromide moiety, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[8][9] this compound can be coupled with various boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents, which are common structural motifs in drug molecules.[10]

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

This reaction is particularly valuable in drug discovery for the synthesis of biaryl and heteroaryl structures, which are prevalent in many approved drugs. The ability to introduce diverse substituents allows for the systematic exploration of structure-activity relationships (SAR).

Sonogashira Coupling:

The Sonogashira coupling enables the formation of a C-C bond between a vinyl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[11][12][13][14][15] This reaction provides access to enyne and arylalkyne functionalities, which are important pharmacophores in various therapeutic areas, including oncology and virology.

Caption: General scheme of a Sonogashira coupling reaction.

Heck Reaction:

The Heck reaction involves the coupling of a vinyl halide with an alkene to form a new, more substituted alkene.[16] This transformation is useful for extending carbon chains and introducing complex side chains, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Caption: General scheme of a Heck reaction.

Safety and Handling

Organobromine compounds, including this compound, should be handled with care in a well-ventilated fume hood.[17] Appropriate personal protective equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention if necessary. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the field of drug discovery and development. Its ability to participate in a range of powerful cross-coupling reactions allows for the efficient construction of diverse and complex molecular scaffolds. This guide provides a foundational understanding of its synthesis, characterization, and reactivity, empowering researchers and scientists to effectively utilize this compound in their pursuit of novel therapeutic agents.

References

- Pearson+. (n.d.). A student adds NBS to a solution of 1-methylcyclohexene and irrad...

- Pearson. (2024, June 14). Draw the major product(s) of the reaction of 1-methylcyclohexene with the following reagents, disregarding stereoisomers.

- Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.

- The Organic Chemistry Tutor. (2020, January 27). Allylic Radical Bromination with NBS.

- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.

- Wikipedia. (n.d.). Suzuki reaction.

- Wikipedia. (n.d.). Sonogashira coupling.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Brainly.com. (2023, October 31). [FREE] How can I synthesize 2-Bromo-2-methylcyclohexanone and 2-Bromo-6-methylcyclohexane starting with.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Organic Syntheses. (n.d.). THE FORMATION AND ALKYLATION OF SPECIFIC ENOLATE ANIONS FROM AN UNSYMMETRICAL KETONE: 2-BENZYL-2-METHYLCYCLOHEXANONE AND 2-BENZYL-6-METHYLCYCLOHEXANONE.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- PubChem. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Quora. (2020, December 26). How to synthesis 2- methyl cyclohexanone from cyclohexanone.

- Shen, Y., & Yang, B. (1993). A CONVENIENT SYNTHESIS OF SUBSTITUTED 1-BROMO-1-NITROALKENES.

- Homework.Study.com. (n.d.). Suggest a reasonable strategy for the synthesis of 1-bromo-2-methylcyclohexane from...

- Organic Chemistry Portal. (n.d.). Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction.

- ACS Publications. (n.d.). The Stille Reaction of 1,1-Dibromo-1-alkenes: Preparation of Trisubstituted Alkenes and Internal Alkynes.

- Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042.

- Chemistry LibreTexts. (2024, October 4). 13.13: Uses of ¹³C NMR Spectroscopy.

Sources

- 1. This compound | C7H11Br | CID 565360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A student adds NBS to a solution of 1-methylcyclohexene and irrad... | Study Prep in Pearson+ [pearson.com]

- 3. Draw the major product(s) of the reaction of 1-methylcyclohexene ... | Study Prep in Pearson+ [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. jk-sci.com [jk-sci.com]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Allylic bromination of 1-methylcyclohexene using NBS

An In-depth Guide to the Allylic Bromination of 1-Methylcyclohexene using N-Bromosuccinimide (NBS)

Abstract

This technical guide provides a comprehensive examination of the allylic bromination of 1-methylcyclohexene utilizing N-Bromosuccinimide (NBS). This reaction, a cornerstone of synthetic organic chemistry known as the Wohl-Ziegler reaction, offers a selective method for introducing a bromine atom at the carbon adjacent to a double bond.[1][2][3] This document delves into the underlying free-radical mechanism, explores the critical factors governing regioselectivity and stereochemistry, and presents a detailed, field-proven experimental protocol. Safety considerations, product characterization, and troubleshooting are also addressed to provide researchers, scientists, and drug development professionals with a robust and practical resource for the successful application of this pivotal transformation.

Introduction: The Strategic Value of Allylic Bromination

The selective functionalization of hydrocarbons is a central theme in organic synthesis. Allylic C-H bonds are particularly attractive targets due to their reduced bond dissociation energy compared to typical sp³ C-H bonds, a consequence of the resonance stabilization of the resulting allylic radical.[4][5] Direct bromination of alkenes with molecular bromine (Br₂) typically leads to electrophilic addition across the double bond, forming vicinal dibromides.[4][6] To achieve selective substitution at the allylic position, a more nuanced approach is required.

N-Bromosuccinimide (NBS) has emerged as the premier reagent for this purpose.[6][7] Its use in a non-polar solvent, typically with a radical initiator, ensures that allylic substitution prevails over competing reactions.[3][8] The reaction involving NBS for allylic bromination is widely known as the Wohl-Ziegler reaction.[1][9][10] This guide focuses on the application of this methodology to 1-methylcyclohexene, a common cyclic alkene, to illustrate the reaction's principles and practical execution.

Mechanistic Deep Dive: The Wohl-Ziegler Reaction

The allylic bromination with NBS proceeds via a free-radical chain mechanism.[1][11] The key to its success is the ability of NBS to maintain a very low, yet constant, concentration of molecular bromine (Br₂) in the reaction medium, which is the actual brominating agent in the propagation step.[4][10][11]

The Radical Chain Pathway

The mechanism, first correctly proposed by Goldfinger, can be broken down into three distinct phases: initiation, propagation, and termination.[2][4]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical cleavage of the Br-Br bond with UV light.[1][3][6] The initiator radical then abstracts a hydrogen from trace HBr present to generate the initial bromine radical (Br•).

-

Propagation: This phase consists of a self-sustaining cycle of two steps:

-

Hydrogen Abstraction: A bromine radical (Br•) selectively abstracts a hydrogen atom from an allylic position of 1-methylcyclohexene. This is the rate-determining step and forms a resonance-stabilized allylic radical and a molecule of hydrogen bromide (HBr).[12]

-

Bromination: The newly formed allylic radical reacts with a molecule of Br₂ (generated in situ) to yield the allylic bromide product and a new bromine radical (Br•), which continues the chain.[5][12]

-

-

The Crucial Role of NBS: The HBr generated in the first propagation step rapidly reacts with NBS. This reaction serves two purposes: it regenerates the molecular bromine (Br₂) needed for the second propagation step and prevents the buildup of HBr.[11][12] By keeping the concentration of both Br₂ and HBr extremely low, the competing ionic electrophilic addition reaction across the double bond is effectively suppressed.[4][10]

-

Termination: The chain reaction concludes when two radicals combine in various ways, for example, two bromine radicals forming Br₂ or a bromine radical combining with an allylic radical.

Caption: The Wohl-Ziegler radical chain mechanism.

Regioselectivity: The Battle of Allylic Positions

For an unsymmetrical alkene like 1-methylcyclohexene, there are multiple, non-equivalent allylic hydrogens that can be abstracted, leading to a mixture of products.[13] The product distribution is determined by the relative stability of the intermediate allylic radicals.

1-methylcyclohexene has three distinct allylic positions:

-

C3: A secondary allylic position on the ring.

-

C6: A tertiary allylic position on the ring.

-

Methyl Group (C7): A primary allylic position.

Abstraction of a hydrogen atom from C6 leads to the formation of a tertiary allylic radical , which is the most stable intermediate due to hyperconjugation. Abstraction from C3 results in a secondary allylic radical . Abstraction from the methyl group yields a primary allylic radical .

The stability of carbon radicals follows the order: tertiary > secondary > primary. Therefore, hydrogen abstraction will occur preferentially at the C6 position. The resulting tertiary radical is resonance-stabilized, with the unpaired electron delocalized between C6 and C2. Bromination can then occur at either of these positions. However, reaction at the more substituted C6 is generally favored. The major product is thus predicted to be 3-bromo-1-methylcyclohexene .[14]

Caption: Regioselectivity based on radical stability.

Stereochemical Considerations

When the allylic bromination creates a new stereocenter, the stereochemical outcome must be considered. The intermediate allylic radical possesses an sp²-hybridized carbon, resulting in a planar or near-planar geometry.[15] The subsequent attack by Br₂ can occur from either face of this planar system with roughly equal probability.[5][16] Consequently, if the reaction at the allylic carbon generates a new chiral center, a racemic mixture of (R)- and (S)-enantiomers is typically formed.[5]

Experimental Guide

This section provides a detailed protocol for the allylic bromination of 1-methylcyclohexene.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Properties |

| 1-Methylcyclohexene | C₇H₁₂ | 96.17 | 1.0 eq | Flammable liquid |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.0 eq | Corrosive solid, oxidizer[17] |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 0.02 eq | Radical initiator, solid |

| Carbon Tetrachloride (CCl₄) | CCl₄ | 153.82 | Solvent | Toxic, ozone-depleting[2] |

| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 | - | Aqueous solution for washing |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | Aqueous solution for washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying agent |

Note: Due to its toxicity and environmental impact, carbon tetrachloride has been largely phased out.[2] Dichloromethane or acetonitrile can be used as alternatives, though reaction conditions may need optimization.[10]

Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is a corrosive solid that can cause severe skin burns and eye damage.[17][18] It is also harmful if swallowed and is an oxidizing agent that may intensify fire.[17] Handle in a well-ventilated fume hood, wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[18][19][20] Avoid creating dust.[18]

-

Carbon Tetrachloride (CCl₄): CCl₄ is a toxic, carcinogenic, and ozone-depleting substance. All handling must be performed in a certified chemical fume hood.

-

AIBN: AIBN is a flammable solid and can decompose violently if heated improperly.

-

General: The reaction is exothermic and should be monitored carefully, especially during initiation.[21]

Step-by-Step Experimental Protocol

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a drying tube containing calcium chloride to protect the reaction from atmospheric moisture.

-

Reagent Addition: To the flask, add 1-methylcyclohexene, N-bromosuccinimide, AIBN, and the solvent (CCl₄). Note: NBS is denser than CCl₄ and will sink.[2]

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. The reaction is often initiated by the heat or by irradiation with a lamp.[3][22] Initiation is typically indicated by an increase in the rate of reflux and the appearance of a yellow or orange color from Br₂.

-

Monitoring Progress: The reaction is complete when all the dense NBS has been consumed and replaced by the less dense succinimide, which will float on the surface of the solvent.[2] This usually takes 1-3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature, then cool further in an ice bath.

-

Filter the mixture by vacuum filtration to remove the precipitated succinimide. Wash the solid with a small amount of cold CCl₄.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification and Isolation:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

Purify the resulting crude oil by fractional distillation under reduced pressure to obtain the pure allylic bromide product(s).

-

Product Characterization

The primary product, 3-bromo-1-methylcyclohexene, can be characterized using standard spectroscopic techniques.

| Technique | Expected Data for 3-Bromo-1-methylcyclohexene |

| ¹H NMR | Signals expected for vinylic, allylic (CH-Br), and aliphatic protons. The vinylic proton (on C2) will appear as a singlet or narrow multiplet around 5.5-6.0 ppm. The proton on the carbon bearing the bromine (C3) will be a multiplet around 4.5-5.0 ppm.[23] |

| ¹³C NMR | Peaks corresponding to the two sp² carbons of the double bond (~120-140 ppm), the carbon attached to bromine (~50-60 ppm), and other sp³ carbons. |

| IR Spectroscopy | C=C stretch (~1650 cm⁻¹), vinylic C-H stretch (>3000 cm⁻¹), and C-Br stretch (~500-600 cm⁻¹). |

| Mass Spec | The mass spectrum will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M⁺+2). |

Conclusion

The Wohl-Ziegler reaction provides an elegant and efficient pathway for the selective bromination of the allylic position of alkenes. In the case of 1-methylcyclohexene, the reaction demonstrates high regioselectivity, favoring the formation of 3-bromo-1-methylcyclohexene due to the superior stability of the intermediate tertiary allylic radical. A thorough understanding of the radical chain mechanism and careful control of experimental conditions, particularly the exclusion of water and the use of a radical initiator, are paramount for achieving high yields and minimizing side reactions.[21] Adherence to strict safety protocols is essential when handling the hazardous materials involved. This powerful synthetic tool remains indispensable for creating valuable allylic halide intermediates, which are precursors to a wide array of more complex molecules in academic and industrial research.

References

- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.

- Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?

- Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems.

- Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS.

- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.

- Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction.

- Fiveable. (n.d.). Wohl-Ziegler Reaction Definition.

- WordPress.com. (2013, April 22). Wohl-Ziegler Reaction | Science Homework Help.

- Wikipedia. (n.d.). Wohl–Ziegler bromination.

- ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide.

- University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - N-bromosuccinimide.

- Chem-Station Int. Ed. (2014, April 19). Wohl-Ziegler Bromination.

- Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.

- Wikipedia. (2019, July 6). N-Bromosuccinimide.

- Wikipedia. (n.d.). N-Bromosuccinimide.

- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.

- OrgoSolver. (n.d.). Allylic bromination of alkenes with NBS and light.

- Pearson. (2024, June 14). Draw the major product(s) of the reaction of 1-methylcyclohexene with the following reagents, disregarding stereoisomers.

- YouTube. (2017, March 7). Allylic bromination.

- Pearson+. (n.d.). A student adds NBS to a solution of 1-methylcyclohexene and irrad....

- Chegg. (2019, November 24). The following is a good example of allylic bromination of 1-methylcyclohexene.

Sources

- 1. fiveable.me [fiveable.me]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 7. Illustrated Glossary of Organic Chemistry - N-bromosuccinimide [chem.ucla.edu]

- 8. Bromination - Common Conditions [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wohl-Ziegler Reaction [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgosolver.com [orgosolver.com]

- 13. A student adds NBS to a solution of 1-methylcyclohexene and irrad... | Study Prep in Pearson+ [pearson.com]

- 14. Solved The following is a good example of allylic | Chegg.com [chegg.com]

- 15. youtube.com [youtube.com]

- 16. echemi.com [echemi.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. chemscience.com [chemscience.com]

- 20. fishersci.no [fishersci.no]

- 21. glaserr.missouri.edu [glaserr.missouri.edu]

- 22. What is N-Bromosuccinimide?_Chemicalbook [chemicalbook.com]

- 23. 3-BROMOCYCLOHEXENE(1521-51-3) 1H NMR spectrum [chemicalbook.com]

Discovery and history of substituted methylcyclohexene compounds

An In-depth Technical Guide to the Discovery and Synthetic History of Substituted Methylcyclohexenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted methylcyclohexene scaffold is a cornerstone of modern organic chemistry, underpinning the synthesis of a vast array of molecules from fragrances and polymers to complex therapeutic agents. This guide provides a comprehensive exploration of the historical origins, pivotal synthetic methodologies, and applications of these versatile cyclic alkenes. We delve into the mechanistic underpinnings of classical and contemporary synthetic routes, including elimination reactions, the Diels-Alder reaction, and the Robinson annulation, offering detailed, field-proven experimental protocols. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document serves as an in-depth resource for professionals engaged in chemical synthesis and drug discovery.

Historical Context: From Terpenes to Foundational Synthesis

The story of substituted methylcyclohexenes is not one of a single, dramatic discovery but of a gradual unraveling of the complexities of alicyclic chemistry. The foundational groundwork was laid in the late 19th and early 20th centuries, largely through the systematic investigation of terpenes—cyclic hydrocarbons abundant in essential oils and plant resins.[1] These naturally occurring compounds presented a significant structural puzzle to chemists of the era.

Pioneering this field was German chemist Otto Wallach, who was awarded the Nobel Prize in Chemistry in 1910 for his extensive contributions to alicyclic compounds.[1] While a definitive "discovery" paper is difficult to pinpoint due to the incremental nature of early research, Wallach's work at the University of Göttingen is central to the history of 1-methylcyclohexene.[1] The first synthesis was likely achieved through the acid-catalyzed dehydration of 1-methylcyclohexanol, a classic elimination reaction that was extensively studied by Wallach and his contemporaries as they sought to understand the structure and reactivity of cyclic molecules.[1] This reaction, proceeding through a carbocation intermediate, served as a key example in the developing understanding of reaction mechanisms and remains a conceptually relevant and practical synthetic method today.[1]

Core Synthetic Methodologies: A Mechanistic Perspective

The construction of the substituted methylcyclohexene ring can be approached through several powerful and versatile synthetic strategies. The choice of method is dictated by the desired substitution pattern, stereochemistry, and the nature of available starting materials.

Elimination Reactions: Dehydration and Dehydrohalogenation

Elimination reactions are the most direct and historically significant routes to methylcyclohexenes. These methods involve the removal of two substituents from adjacent carbon atoms of a cyclohexane ring to form a double bond.

This classic E1 elimination is one of the most common laboratory methods for preparing methylcyclohexenes.[2] The reaction is initiated by protonating the alcohol's hydroxyl group with a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), converting it into a good leaving group (water).[3][4] The loss of water generates a carbocation intermediate, which then loses a proton from an adjacent carbon to form the alkene.

Causality of Experimental Design:

-

Choice of Acid: Strong, non-nucleophilic acids like H₂SO₄ and H₃PO₄ are preferred because they efficiently protonate the alcohol without competing in nucleophilic substitution reactions.

-

Temperature Control: Heat is required to drive the elimination.[3] However, excessive heat or prolonged reaction times can lead to isomerization and the formation of more stable, rearranged alkene products (the "Evelyn Effect").[5]

-

Product Distribution (Zaitsev's Rule): The dehydration of an alcohol like 2-methylcyclohexanol can yield multiple isomeric products. According to Zaitsev's rule, the major product is typically the most substituted (and therefore most stable) alkene, which is 1-methylcyclohexene.[2][6]

Experimental Protocol: Acid-Catalyzed Dehydration of 2-Methylcyclohexanol [2][7][8]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 20 g of 2-methylcyclohexanol.

-

Acid Addition: In a fume hood, slowly and with constant stirring, add 5 mL of concentrated sulfuric acid (or 85% phosphoric acid) dropwise to the alcohol. The addition is exothermic and should be done carefully.

-

Reaction: Equip the flask with a distillation apparatus (e.g., a Hickman still). Heat the mixture in a heating mantle to approximately 90-100 °C.[3][7]

-

Distillation: The lower-boiling point methylcyclohexene products will distill from the reaction mixture as they are formed. Collect the distillate. The distillation should be continued until product is no longer being formed.[9]

-

Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with water.

-

Drying & Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Purify the final product by simple distillation, collecting the fraction boiling around 110 °C.

-

Analysis: The expected yield is typically in the range of 75-90%.[3][7] Product identity and purity can be confirmed by Gas Chromatography (GC) and Infrared (IR) Spectroscopy, which will show the disappearance of the broad O-H stretch from the starting material and the appearance of C=C and vinylic C-H stretches.[4]

Diagram: Workflow for Acid-Catalyzed Dehydration

Caption: Experimental workflow for the synthesis of methylcyclohexene.

Diagram: Mechanism of E1 Dehydration

Caption: Reaction mechanism for E1 dehydration of 1-methylcyclohexanol.

The E2 mechanism provides an alternative route, particularly when the corresponding alkyl halide is available. This reaction involves a single, concerted step where a strong base removes a proton from a carbon adjacent to the leaving group (a halogen), while the leaving group departs simultaneously.[3]

Causality of Experimental Design:

-

Strong, Bulky Base: A strong, non-nucleophilic base like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) is used to favor elimination over substitution (Sₙ2).

-

Aprotic Solvent: The reaction is typically run in the conjugate acid of the base as the solvent (e.g., ethanol for NaOEt) to ensure the base remains active.

Experimental Protocol: E2 Elimination from 1-Bromo-1-methylcyclohexane [3][7]

-

Setup: In a round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.

-

Reactant Addition: Dissolve 1-bromo-1-methylcyclohexane in absolute ethanol and add it to the sodium ethoxide solution.

-

Reaction: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: After cooling, pour the mixture into water and extract the product with an organic solvent like diethyl ether.

-

Purification: Wash the combined organic extracts with water, dry over an anhydrous drying agent, and purify the product by distillation. The yield is typically high, often exceeding 80%.[7]

[4+2] Cycloadditions: The Diels-Alder Reaction

First described by Otto Diels and Kurt Alder in 1928, for which they received the Nobel Prize in Chemistry in 1950, the Diels-Alder reaction is a powerful and elegant method for forming six-membered rings.[10] This pericyclic reaction involves the concerted interaction between a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system) to form a substituted cyclohexene derivative.[10][11]

Causality of Experimental Design:

-

Diene Conformation: The diene must be able to adopt an s-cis conformation to react. Cyclic dienes are locked in this conformation and are often highly reactive.

-

Electronic Effects: The reaction is generally fastest between an electron-rich diene and an electron-poor dienophile (a "normal demand" Diels-Alder).[10] Electron-withdrawing groups on the dienophile (e.g., carbonyls, nitriles) activate it for the reaction.[11]

-

Stereoselectivity: The reaction is stereospecific, meaning the stereochemistry of the reactants is transferred to the product. There is also a strong preference for the endo transition state, which influences the stereochemistry of the final product.[10]

Diagram: The Diels-Alder Reaction

Caption: General schematic of the [4+2] Diels-Alder cycloaddition.

Annulation Strategies: The Robinson Annulation

Discovered by Sir Robert Robinson in 1935, the Robinson annulation is a key method for forming a six-membered ring onto an existing structure, a process known as annulation (from the Latin annulus for "ring").[12][13][14] It is a tandem reaction that ingeniously combines a Michael addition with an intramolecular aldol condensation to construct an α,β-unsaturated ketone within a cyclohexane ring system (a cyclohexenone).[12][15]

Mechanism in Detail:

-

Michael Addition: A ketone is deprotonated by a base to form an enolate, which acts as a nucleophile. This enolate then performs a conjugate addition (Michael reaction) to an α,β-unsaturated ketone (like methyl vinyl ketone), forming a 1,5-diketone intermediate.[15][16]

-

Intramolecular Aldol Condensation: The 1,5-diketone intermediate, still in the presence of base, undergoes an intramolecular aldol reaction. A new enolate is formed, which attacks the other carbonyl group, forming a six-membered ring. This is followed by dehydration to yield the final cyclohexenone product.[15][16]

The power of the Robinson annulation lies in its efficiency, forming multiple C-C bonds and a new ring in a single synthetic operation, which is highly advantageous in complex molecule synthesis.[12]

Applications in Drug Development and Beyond

The substituted methylcyclohexene motif is not merely of academic interest; it is a prevalent structural feature in numerous commercially and biologically significant molecules.

| Application Area | Example(s) | Significance | Reference(s) |

| Pharmaceuticals | Paroxetine (antidepressant), Oxaliplatin (anti-cancer drug) | The cyclohexene ring serves as a rigid scaffold to orient functional groups for optimal interaction with biological targets. | [3][17] |

| Fragrance Industry | Menthol derivatives, Cooling agents (e.g., WS-3) | The cyclic structure contributes to the specific steric and electronic properties responsible for characteristic scents and sensory effects. | [3] |

| Polymer Science | Monomer precursors | Used to modify polymer properties, such as enhancing the flexibility of polyolefin materials. | [3] |

| Agrochemicals | Precursors to pesticides | The functionalized ring is a key building block in the synthesis of various active ingredients for crop protection. | |

| Biological Probes | Stereochemical probes for reaction mechanisms | The prochiral nature of 1-methylcyclohexene makes it a valuable tool for studying the stereochemistry of reactions involving alkenes. | [18] |

Furthermore, research into cyclohexane derivatives has demonstrated a range of biological activities, including antibacterial and antifungal properties, highlighting the potential for discovering new therapeutic agents based on this scaffold.[19][20][21]

Conclusion

From the early explorations of natural products by pioneers like Otto Wallach to the development of powerful, stereoselective ring-forming reactions, the history of substituted methylcyclohexenes is a testament to the evolution of organic synthesis. The methodologies described herein—elimination, cycloaddition, and annulation—remain fundamental tools for chemists. For researchers in drug development, a deep understanding of these synthetic pathways and the inherent reactivity of the methylcyclohexene core is crucial for the rational design and efficient construction of novel, biologically active molecules. The continued application of this versatile scaffold ensures its relevance for the future of medicinal chemistry and materials science.

References

- Benchchem. (2025). Unveiling the Past: The Historical Context of 1-Methylcyclohexene's Discovery.

- Benchchem. (2025). The Discovery and Synthetic History of 1-Methylcyclohexene: A Technical Guide.

- Echemi. (2025).

- Benchchem. (2025).

- Unknown. 4-Methylcyclohexene Synthesis.

- Unknown. Describe the process for synthetic design of 1-methylcyclohexene in order to make 10 g of it.

- J&K Scientific LLC. (2025).

- Wikipedia.

- McMurry, J. Organic Chemistry: A Tenth Edition. 23.

- Organic Chemistry Tutor. (2021).

- Wayne State College. (2020). Synthesis of 4-Methylcyclohexene. YouTube.

- Wikipedia. Diels–Alder reaction.

- Al-Juborea, H. S. (2024). Synthesis of some cyclohexene derivatives by Diels-Alder reaction.

- Wroclaw University of Science and Technology. (2015). Lactones with Methylcyclohexane Systems Obtained by Chemical and Microbiological Methods and Their Antimicrobial Activity. PMC - NIH.

- CABI Digital Library.

- Benchchem. (2025).

- MDPI. (2022). Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds.

- Homework.Study.com. What are the uses of 4-methylcyclohexene in the real world?.

- MARM-ACS. (2007).

- Internet Public Library. Methylcyclohexene Lab Report.

- MDPI. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes.

- Wikipedia. 1-Methylcyclohexene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. echemi.com [echemi.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. marmacs.org [marmacs.org]

- 6. Methylcyclohexene Lab Report - 606 Words | Internet Public Library [ipl.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. homework.study.com [homework.study.com]

- 9. youtube.com [youtube.com]

- 10. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Robinson annulation - Wikipedia [en.wikipedia.org]

- 14. 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. jk-sci.com [jk-sci.com]

- 16. youtube.com [youtube.com]

- 17. homework.study.com [homework.study.com]

- 18. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]

- 19. Lactones with Methylcyclohexane Systems Obtained by Chemical and Microbiological Methods and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. mdpi.com [mdpi.com]

A Comprehensive Guide to the IUPAC Nomenclature of Brominated Methylcyclohexene Isomers

Abstract

Precise communication of molecular structures is fundamental to chemical research and drug development. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a standardized system for unambiguously naming chemical compounds. This technical guide offers an in-depth exploration of the IUPAC nomenclature for brominated methylcyclohexene isomers. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the systematic naming conventions for these substituted cycloalkenes, including the critical aspects of stereochemistry.

Introduction: The Imperative of Unambiguous Nomenclature

In the fields of medicinal chemistry and materials science, the biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Brominated methylcyclohexene isomers, as a class of compounds, present a rich landscape of constitutional and stereoisomeric possibilities. The precise location of the bromine and methyl substituents, as well as their spatial orientation, can dramatically alter a molecule's function. Therefore, a rigorous and universally understood system for naming these isomers is not merely a matter of convention but a necessity for accurate scientific discourse, patent filings, and regulatory submissions. This guide delineates the systematic application of IUPAC rules to ensure that each unique isomer can be identified by a single, globally recognized name.

Foundational Principles of Cycloalkene Nomenclature

The IUPAC nomenclature for organic compounds is built upon a hierarchical set of rules. For substituted cycloalkenes like brominated methylcyclohexenes, the core principles involve identifying the parent structure, numbering the carbon atoms of the ring, and correctly designating the substituents.

The Parent Structure: Cyclohexene

The foundational structure for the isomers discussed in this guide is cyclohexene, a six-membered carbon ring containing one double bond. The presence of the double bond is indicated by the "-ene" suffix.

Numbering the Cyclohexene Ring: A Rule of Priority

The numbering of the carbon atoms in a substituted cycloalkene ring follows a strict set of priorities to ensure consistency:

-

Primacy of the Double Bond : The two carbon atoms of the double bond must be assigned the locants '1' and '2'.[1][2][3]

-

Direction of Numbering : The direction of numbering (clockwise or counter-clockwise) is chosen to assign the lowest possible number to the first substituent encountered.[2][3][4]

-

Lowest Locant Rule for Multiple Substituents : If there is a tie in the position of the first substituent, the numbering is chosen to give the lowest possible locants to all substituents as a set.[1][5]

It is important to note that for cycloalkenes, the position of the double bond is implicitly understood to be between carbons 1 and 2, and therefore, the locant for the "-ene" suffix is often omitted from the name unless there are multiple double bonds.[1]

A logical workflow for determining the correct numbering of a substituted cycloalkene is illustrated below.

Caption: Decision workflow for numbering substituted cycloalkenes.

Naming Constitutional Isomers of Brominated Methylcyclohexene

Constitutional isomers have the same molecular formula but differ in the connectivity of their atoms. For brominated methylcyclohexene, this means the bromine and methyl groups are attached to different carbon atoms of the cyclohexene ring.

Alphabetical Ordering of Substituents

When assembling the final name, the substituents are listed in alphabetical order (i.e., "bromo" before "methyl"), irrespective of their locants.[5]

Illustrative Examples

Let's apply these rules to a few examples:

-

1-Bromo-2-methylcyclohexene : Here, the substituents are on the carbons of the double bond. Numbering is straightforward, and "bromo" is listed before "methyl".[6]

-

3-Bromo-1-methylcyclohexene : In this case, the methyl group is on a carbon of the double bond (C1), and the bromine is at C3. Numbering must start with the C1-C2 double bond, and the direction is chosen to give the bromine the lowest possible number.

-

6-Bromo-1-methylcyclohexene : If the numbering in the opposite direction would place the bromine at C6, this nomenclature is also possible. The choice between 3-bromo and 6-bromo depends on which direction gives the first substituent the lower number.

The following table summarizes the IUPAC names for several constitutional isomers of brominated methylcyclohexene.

| Structure | IUPAC Name | Rationale for Numbering |

| 1-Bromo-2-methylcyclohexene | 1-Bromo-2-methylcyclohexene | Substituents are on the double bond; numbering is C1(Br)-C2(Me). |

| 3-Bromo-1-methylcyclohexene | 3-Bromo-1-methylcyclohexene | C1 is assigned to the methyl-substituted carbon of the double bond to give the bromo substituent the lower number (3 vs. 6). |

| 6-Bromo-1-methylcyclohexene | 6-Bromo-1-methylcyclohexene | C1 is assigned to the methyl-substituted carbon of the double bond, and numbering proceeds to give the bromo the locant 6, which is higher than the alternative but may be required in some cases to give the lowest locant to the first substituent. |

| 4-Bromo-5-methylcyclohexene | 4-Bromo-5-methylcyclohexene | Numbering of the double bond as C1-C2 proceeds in the direction that gives the first substituent (bromo) the lowest locant (4 vs. 5 for methyl). |

Incorporating Stereochemistry into the IUPAC Name

Beyond constitutional isomerism, brominated methylcyclohexenes can also exist as stereoisomers, which have the same connectivity but differ in the spatial arrangement of their atoms.

Cis/Trans Isomerism in Disubstituted Cyclohexenes

For disubstituted cycloalkanes, the terms cis and trans are used to describe the relative orientation of the substituents.

-

cis : The two substituents are on the same face of the ring.

-

trans : The two substituents are on opposite faces of the ring.